(3R)-3-aminoheptanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-aminoheptanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLUJWKWWPBXAA-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Enantiomeric Purity in 3r 3 Aminoheptanoic Acid Research
Importance of Chirality in Beta-Amino Acid Synthesis and Applications
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a fundamental role in the biological activity of many compounds, including beta-amino acids like (3R)-3-aminoheptanoic acid. nih.govnih.gov The spatial arrangement of atoms in a chiral molecule, known as its stereochemistry, dictates how it interacts with other chiral molecules in a biological system, such as enzymes and receptors. nih.gov Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. nih.govijpsjournal.com
In the context of beta-amino acids, their incorporation into peptides can lead to derivatives with enhanced potency and stability against enzymatic degradation. The specific stereochemistry of the beta-amino acid residue influences the resulting peptide's secondary structure and its ability to interact with biological targets. Therefore, the synthesis of enantiomerically pure beta-amino acids is crucial for the development of novel therapeutics. researchgate.net The use of a single, specific enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov
Enantiomeric Resolution Methodologies for Beta-Amino Acid Precursors and Analogs
The separation of a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers is a process known as resolution. Several methodologies are employed to achieve this for beta-amino acids and their precursors.
Chromatographic Strategies for Chiral Separation (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phases, Gas Chromatography)
Chromatographic techniques are powerful tools for the separation of enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for this purpose. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.comresearchgate.net Various types of CSPs are available, including those based on polysaccharides, proteins, macrocyclic glycopeptides (like teicoplanin), and cyclodextrins. sigmaaldrich.comankara.edu.trchromatographytoday.com The choice of CSP and mobile phase is critical for achieving successful enantioseparation. chromatographyonline.comankara.edu.tr For underivatized amino acids, which are polar and zwitterionic, macrocyclic glycopeptide-based CSPs are particularly effective as they are compatible with both organic and aqueous mobile phases. sigmaaldrich.com
Gas Chromatography (GC): Chiral GC is another effective method for separating enantiomers of amino acids. nih.govresearchgate.net This technique often requires the derivatization of the amino acids to increase their volatility. The derivatized enantiomers are then separated on a column with a chiral stationary phase. researchgate.net A key advantage of chiral GC is its high sensitivity, especially when coupled with mass spectrometry (GC-MS). researchgate.net
| Chromatographic Method | Principle | Typical Analytes | Key Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.com | Underivatized and derivatized amino acids. sigmaaldrich.com | Direct analysis of underivatized compounds is possible. sigmaaldrich.com |
| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral stationary phase. researchgate.net | Derivatized amino acids. | High sensitivity and resolution. researchgate.net |
Diastereomeric Complex Formation for Enhanced Resolution
This classical resolution method involves reacting a racemic mixture with a single, pure enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by conventional techniques like crystallization or chromatography. libretexts.orggoogle.com
Once the diastereomers are separated, the original enantiomers can be recovered by a chemical reaction that removes the chiral resolving agent. libretexts.org For racemic acids like beta-amino acid precursors, enantiomerically pure chiral bases are often used as resolving agents to form diastereomeric salts. libretexts.orgnih.gov Similarly, racemic bases can be resolved using a chiral acid. The efficiency of this method depends on the differences in the physical properties of the formed diastereomers. mdpi.com
Enzymatic Resolution Approaches for Chiral Amines
Enzymatic resolution is a highly selective and environmentally friendly method for obtaining enantiomerically pure compounds. This technique utilizes enzymes that preferentially catalyze a reaction with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This process is known as kinetic resolution. ethz.ch
For the synthesis of enantiopure beta-amino acids, various enzymes such as lipases and aminopeptidases have been employed. ethz.chmdpi.com For instance, beta-aminopeptidases can selectively hydrolyze the L-enantiomer of a racemic beta-amino acid amide, yielding the L-amino acid and leaving the D-amino acid amide unreacted. ethz.chresearchgate.net This approach provides access to both enantiomers in high enantiopurity. ethz.ch Another strategy is dynamic kinetic resolution, where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. asm.orgnih.gov
| Enzymatic Method | Enzyme Class | Principle | Application |
| Kinetic Resolution | Lipases, Aminopeptidases ethz.chmdpi.com | Selective enzymatic transformation of one enantiomer in a racemic mixture. ethz.ch | Production of enantiopure beta-amino acids and their precursors. ethz.ch |
| Dynamic Kinetic Resolution | Amidases, Racemases asm.orgnih.gov | Kinetic resolution combined with in situ racemization of the unreactive enantiomer. nih.gov | High-yield synthesis of a single enantiomer of a chiral amino acid. asm.org |
Determination of Enantiomeric Excess in Synthetic Products
After a chiral synthesis or resolution, it is crucial to determine the enantiomeric purity of the product. Enantiomeric excess (ee) is a measure of this purity and is defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining enantiomeric excess. acs.orgnih.gov This is often achieved by using a chiral derivatizing agent or a chiral solvating agent to create a diastereomeric environment for the enantiomers. rsc.orgrsc.org The different magnetic environments of the diastereomers result in distinct signals in the NMR spectrum, and the ratio of the integration of these signals corresponds to the enantiomeric ratio. acs.orgrsc.org 1H, 19F, and 31P NMR are commonly used for this purpose. rsc.orgnih.govacs.org
Mass Spectrometry (MS): Mass spectrometry-based methods offer high sensitivity and speed for determining enantiomeric excess. ucdavis.edu One approach involves the formation of diastereomeric complexes in the gas phase, which can then be distinguished by their fragmentation patterns or reaction rates in ion-molecule reactions. ucdavis.edu Coupling HPLC with MS (HPLC-MS) allows for the separation and quantification of enantiomers with high accuracy. digitellinc.com Ion mobility-mass spectrometry is another emerging technique for the chiral analysis of amino acids. nih.gov
Other Methods: Fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in chiral amines and related compounds. nih.govresearchgate.net These assays rely on the formation of fluorescent diastereomeric complexes where each diastereomer exhibits a distinct fluorescence intensity or wavelength. nih.gov
| Analytical Technique | Principle | Key Features |
| NMR Spectroscopy | Formation of diastereomeric species leading to distinct NMR signals. acs.orgrsc.org | Provides structural information; various nuclei (1H, 19F, 31P) can be used. rsc.orgnih.govacs.org |
| Mass Spectrometry | Differentiation of enantiomers or their diastereomeric complexes in the gas phase. ucdavis.edu | High sensitivity and speed; can be coupled with chromatographic separation. ucdavis.edudigitellinc.com |
| Fluorescence Spectroscopy | Formation of fluorescent diastereomeric complexes with distinct spectral properties. nih.gov | High-throughput capability; sensitive to small amounts of sample. nih.govresearchgate.net |
Advanced Synthetic Methodologies for 3r 3 Aminoheptanoic Acid Hydrochloride
Asymmetric Synthesis Routes for Beta-Amino Acids
The development of asymmetric synthetic routes is crucial for accessing single-enantiomer β-amino acids. Key strategies include catalytic asymmetric reactions, chemoenzymatic methods, and the use of chiral auxiliaries. rsc.org These methods aim to control the stereochemistry at the β-carbon, leading to high enantiomeric purity in the final product.
Stereoselective Reductive Amination of Ketone Precursors
Stereoselective reductive amination of β-keto esters or related ketone precursors is a direct and efficient method for the synthesis of β-amino acids. This transformation involves the formation of an imine from the ketone, followed by a diastereoselective or enantioselective reduction.
One notable approach is the directed reductive amination of β-hydroxy-ketones, which yields 1,3-syn-amino alcohols with high stereoselectivity. nih.govorganic-chemistry.org This method often employs a chelating agent, such as a titanium alkoxide, to coordinate both the hydroxyl and the intermediate imine groups, directing the hydride reducing agent to a specific face of the molecule. organic-chemistry.orgresearchgate.net The required chiral β-hydroxy-ketone precursors can be readily accessed through established asymmetric aldol (B89426) methodologies. organic-chemistry.org This strategy provides a convergent and highly stereocontrolled route to the desired amino alcohol, which can then be oxidized to the corresponding β-amino acid.
| Precursor Type | Catalyst / Reagent System | Key Feature | Typical Diastereoselectivity |
| β-Hydroxy-ketone | Ti(iOPr)₄ / PMHS | Chelation-controlled reduction | High (often >95:5 syn) |
| β-Keto ester | Chiral Rh or Ru complexes / H₂ | Asymmetric hydrogenation of enamines | High (up to >90% ee) |
| β-Keto ester | Amine Dehydrogenases (AmDHs) | Enzymatic reductive amination | Excellent (often >99% ee) nih.gov |
This table provides an overview of different approaches to stereoselective reductive amination for synthesizing chiral beta-amino compounds.
Chemoenzymatic Synthesis Pathways for Chiral Beta-Amino Acids
Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce optically pure β-amino acids. nih.gov These biocatalytic approaches offer mild reaction conditions and exceptional enantiocontrol, making them attractive alternatives to traditional chemical methods. nih.gov
Transaminases (ATAs), which are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, are particularly effective. They catalyze the transfer of an amino group from a donor molecule to a prochiral β-keto acid acceptor. nih.govoup.com This asymmetric synthesis can theoretically achieve a 100% yield of the desired enantiomer. nih.gov Other enzymatic strategies include the use of lipases for the kinetic resolution of racemic β-amino esters via enantioselective N-acylation, or the use of nitrile-converting enzymes on β-aminonitriles. researchgate.net
| Enzyme Class | Reaction Type | Substrate Example | Key Advantage |
| Transaminase (ATA) | Asymmetric Synthesis | β-Keto acid | High theoretical yield (100%) and excellent stereoselectivity. nih.gov |
| Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic β-amino ester | Enantioselective N-acylation in organic solvents. researchgate.net |
| Aminoacylase | Kinetic Resolution | N-acyl-β-amino acid | Enantioselective hydrolysis in aqueous media. researchgate.net |
| Dehydrogenase (engineered) | Reductive Amination | Keto acid | High yield and stereoselectivity for specific substrates. nih.govmdpi.com |
This table summarizes common chemoenzymatic pathways for producing chiral beta-amino acids.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. This strategy is a reliable and well-established method for asymmetric synthesis.
Common auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org In a typical sequence for β-amino acid synthesis, a carboxylic acid is first coupled to the chiral auxiliary. The α-proton is then removed to form a chiral enolate, which reacts with an electrophile. The stereochemistry of the addition is dictated by the steric and electronic properties of the auxiliary. For instance, N-tert-butanesulfinyl imines, another class of chiral auxiliaries, can be used in stereodivergent additions to achieve high diastereoselectivity for either product isomer depending on the reaction conditions. thieme-connect.com
| Chiral Auxiliary | Typical Reaction | Mechanism of Control |
| Evans Oxazolidinone | Enolate Alkylation | Chelation control and steric hindrance direct electrophile approach. |
| Pseudoephedrine | Enolate Alkylation | The methyl and hydroxyl groups direct the incoming electrophile. wikipedia.org |
| N-tert-Butanesulfinamide | Imine Addition | The sulfinyl group directs nucleophilic addition to one face of the C=N bond. |
| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Enolate Alkylation | Axial chirality creates a defined chiral pocket for the reaction. wikipedia.org |
This table presents examples of chiral auxiliaries and their application in asymmetric synthesis relevant to beta-amino acids.
Stereocontrolled Nucleophilic Additions
Stereocontrolled nucleophilic additions represent a powerful class of reactions for constructing the backbone of β-amino acids. diva-portal.org These methods involve the addition of a nucleophile to an electrophile in a way that controls the formation of new stereocenters.
The asymmetric Mannich reaction is a prominent example, involving the addition of an enolate to an imine. organic-chemistry.org The use of chiral catalysts, such as proline or axially chiral dicarboxylic acids, can render this reaction highly enantioselective. organic-chemistry.org Another important method is the conjugate addition (or Michael addition) of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. Catalytic asymmetric conjugate addition of carbamates to enoyl systems, for example, provides a highly effective two-step route to N-protected β-amino acids. organic-chemistry.org
Exploration of Precursors and Intermediates in Stereoselective Synthesis
The selection of appropriate precursors and the management of key intermediates are fundamental to the successful stereoselective synthesis of (3R)-3-aminoheptanoic acid. The choice of starting material is intrinsically linked to the chosen synthetic route.
For syntheses involving reductive amination, a primary precursor is a seven-carbon β-keto acid or its corresponding ester, such as ethyl 3-oxoheptanoate. This prochiral ketone is then converted into the chiral amine. nih.gov In chemoenzymatic approaches, this precursor can be directly subjected to a transaminase or dehydrogenase.
Routes based on nucleophilic addition often start with simpler, more readily available molecules. For example, a conjugate addition pathway might use an α,β-unsaturated ester like ethyl hept-2-enoate as the electrophile. The stereocenter is then introduced by the chiral catalyst mediating the addition of a nitrogen nucleophile.
In chiral auxiliary-mediated approaches, heptanoic acid itself can serve as the initial precursor. It is first attached to the auxiliary, and subsequent reactions, such as β-lactam formation or enolate chemistry, are used to install the amino group at the C3 position with the correct stereochemistry. novartis.com The synthesis of pyrrolidine-containing drugs from precursors like proline or 4-hydroxyproline (B1632879) illustrates how readily available chiral molecules can serve as starting points for more complex targets. nih.gov
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing reaction conditions is a critical process for maximizing chemical yield, diastereoselectivity, and enantioselectivity while minimizing side reactions. numberanalytics.com This involves the systematic variation of parameters such as temperature, pressure, solvent, catalyst loading, and reactant concentrations. numberanalytics.comresearchgate.net
In transition metal-catalyzed reactions, such as asymmetric hydrogenation, the choice of the chiral ligand is paramount. Screening a library of ligands is often necessary to find the optimal match for a given substrate to achieve high enantiomeric excess. Solvent choice can also dramatically influence the outcome, as seen in some chiral auxiliary-mediated reactions where coordinating solvents can favor different transition states and, therefore, different stereoisomers compared to non-coordinating solvents. thieme-connect.com
For chemoenzymatic transformations, optimization focuses on biological parameters. Key variables include pH, temperature, buffer composition, and substrate/enzyme concentration. Enzyme inhibition by substrates or products can be a limiting factor, and strategies such as in-situ product removal may be employed to drive the reaction to completion and improve yields. oup.com The development of robust data analysis techniques is also crucial, especially in automated synthesis, to ensure that data collected under non-standard conditions can be accurately interpreted to guide optimization efforts. uzh.ch
| Synthesis Method | Key Parameters for Optimization | Desired Outcome |
| Catalytic Asymmetric Hydrogenation | Catalyst/ligand, solvent, temperature, H₂ pressure | High yield, high enantiomeric excess (ee) |
| Chemoenzymatic Synthesis | Enzyme choice, pH, temperature, substrate concentration | High conversion, high enantiomeric excess (ee) |
| Chiral Auxiliary-Mediated Synthesis | Base, solvent, temperature, electrophile choice | High diastereoselectivity, efficient auxiliary cleavage |
| Stereocontrolled Nucleophilic Addition | Catalyst, solvent, additives, temperature | High yield, high diastereo- and enantioselectivity |
This table outlines the crucial reaction conditions that are typically optimized for various synthetic strategies to enhance yield and selectivity.
Derivatization and Chemical Transformations for Research Applications
Strategic Derivatization for Enhanced Spectroscopic and Chromatographic Analysis
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound, or "derivative," which has properties that are better suited for analysis by techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). actascientific.comresearchgate.net For a molecule like (3R)-3-aminoheptanoic acid, which lacks a strong chromophore, derivatization is crucial for enhancing detection sensitivity and improving chromatographic performance. actascientific.comwaters.com
The primary amine group of (3R)-3-aminoheptanoic acid is a prime target for derivatization. Modification of this group can improve chromatographic separation, enhance ionization efficiency in mass spectrometry, and introduce fluorescent or UV-absorbing tags for sensitive detection. nih.govnih.gov Acylation, the reaction that introduces an acyl group (R-C=O), is a common strategy.
Pre-column derivatization with various reagents is a widely used technique for amino acid analysis. nih.gov These reagents react with the amine to form stable derivatives with desirable analytical properties. For instance, reagents like o-phthalaldehyde (B127526) (OPA), when used with a thiol, react with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection. nih.gov Other common derivatizing agents include Dansyl chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl), which also yield fluorescent or UV-active products. nih.govresearchgate.net The choice of reagent often depends on the specific requirements of the analytical method, such as the desired detection method (fluorescence vs. UV absorbance) and the chromatographic conditions. nih.gov
The acylation process, often achieved with acyl chlorides or chloroformates, improves chromatographic behavior by increasing the hydrophobicity and molecular weight of the analyte, leading to better retention and resolution on reverse-phase columns. nih.govmdpi.com For example, derivatization with ethylchloroformate has been used to prepare amino acids for GC-MS analysis. nih.gov
| Derivatization Reagent | Functional Group Targeted | Purpose of Derivatization | Analytical Technique |
| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Forms fluorescent isoindole derivatives for sensitive detection. nih.gov | HPLC with Fluorescence Detection |
| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines | Creates highly fluorescent sulfonamide derivatives. nih.gov | HPLC with Fluorescence Detection |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary/Secondary Amines | Attaches a strong UV-absorbing chromophore. nih.govresearchgate.net | HPLC with UV Detection |
| Ethylchloroformate | Primary Amine | Forms a carbamate (B1207046) derivative, increasing volatility for GC analysis. nih.gov | GC-MS |
The carboxylic acid group of (3R)-3-aminoheptanoic acid can also be derivatized to enhance analytical performance, particularly for GC analysis where volatility is key. actascientific.com Esterification is the most common derivatization reaction for carboxylic acids. researchgate.net
The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method for producing esters. scirp.org For analytical purposes, amino acids can be esterified by heating with an alcohol (like n-butanol) and hydrochloric acid. nih.govmdpi.com This conversion of the polar carboxylic acid to a less polar ester group increases the compound's volatility, making it suitable for separation and analysis by gas chromatography. actascientific.com The resulting ester can then be further derivatized at the amine group to complete the modification for GC-MS analysis. nih.gov This dual derivatization strategy—esterification of the carboxyl group followed by acylation of the amino group—is a powerful approach for the comprehensive analysis of amino acids.
Chemical Modifications for Integration into Complex Molecular Architectures
Beyond analytical applications, (3R)-3-aminoheptanoic acid serves as a valuable building block for the synthesis of more complex molecules, most notably peptides and peptidomimetics. researchgate.net As a β-amino acid, its incorporation into a peptide chain introduces a modification to the standard peptide backbone, which can impart unique structural and functional properties, such as increased stability against enzymatic degradation.
The integration process follows the principles of peptide synthesis, which involves the sequential coupling of amino acids. chempep.commasterorganicchemistry.com In solid-phase peptide synthesis (SPPS), the (3R)-3-aminoheptanoic acid unit would typically have its amino group protected, for example, with an Fmoc or Boc group. chempep.comnih.gov The carboxylic acid is then "activated" using a coupling reagent (e.g., DCC, HOBt, or HATU) to facilitate the formation of an amide bond with the free N-terminal amine of a growing peptide chain attached to a solid support. nih.gov Following the coupling step, the N-terminal protecting group is removed, and the cycle can be repeated to extend the peptide chain. masterorganicchemistry.com This methodology allows for the precise placement of the 3-aminoheptanoic acid moiety within a larger peptide sequence, enabling researchers to explore the impact of this unnatural amino acid on peptide structure and biological activity.
| Step in Peptide Synthesis | Reagents/Conditions for (3R)-3-aminoheptanoic acid | Purpose |
| Nα-Amine Protection | Fmoc-OSu or Boc-anhydride | Prevents the amine from reacting during carboxyl activation and coupling. chempep.commasterorganicchemistry.com |
| Carboxyl Group Activation | DCC/HOBt, HATU, TFFH | Converts the carboxylic acid into a reactive species for efficient amide bond formation. nih.gov |
| Coupling | Activated amino acid is reacted with the N-terminus of a resin-bound peptide. | Forms the new peptide (amide) bond. researchgate.net |
| Nα-Amine Deprotection | 20% Piperidine in DMF (for Fmoc); Trifluoroacetic Acid (TFA) (for Boc). chempep.commasterorganicchemistry.com | Exposes a new N-terminal amine for the next coupling cycle. |
Functional Group Interconversions for Scaffold Diversification
Functional group interconversion (FGI) is a synthetic strategy that involves converting one functional group into another. imperial.ac.uk This approach allows chemists to use (3R)-3-aminoheptanoic acid as a starting scaffold and systematically modify its functional groups to create a library of related but structurally diverse molecules. solubilityofthings.comnih.gov Such diversification is fundamental in medicinal chemistry for exploring structure-activity relationships.
The carboxylic acid and amine groups are versatile handles for FGI.
Carboxylic Acid Transformations: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (B₂H₆). imperial.ac.ukmsu.edu This would transform (3R)-3-aminoheptanoic acid into (3R)-3-aminoheptan-1-ol, converting an amino acid into an amino alcohol, a different class of compound with distinct chemical properties.
Amine Group Transformations: The primary amine can be converted into a wide array of other nitrogen-containing functional groups. For example, acylation (as discussed in 4.1.1) converts the amine to an amide. solubilityofthings.com Further reactions could potentially convert the amine to an azide, which is a versatile precursor for other functionalities. vanderbilt.edu
These transformations allow for the generation of novel molecular scaffolds based on the original (3R)-3-aminoheptanoic acid framework, providing a powerful tool for chemical and pharmaceutical research. nih.gov
Applications of 3r 3 Aminoheptanoic Acid Hydrochloride in Advanced Organic Synthesis
Utilization as a Chiral Synthon in Complex Molecule Synthesis
In the field of organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. Chiral synthons, or building blocks, are fundamental to the construction of these complex molecules. Amino acids are highly valued as chiral building blocks due to their ready availability and versatile chemical handles.
(3R)-3-aminoheptanoic acid hydrochloride serves as a valuable chiral building block, providing a scaffold with a defined stereochemistry. The presence of the (R)-configuration at the C3 position allows for the introduction of chirality into a target molecule, which is often crucial for its biological activity. Synthetic chemists can utilize the amine and carboxylic acid functionalities for a variety of chemical transformations, including amide bond formation, alkylation, and reduction, to build more complex structures. The heptyl side chain also imparts lipophilicity, a property that can be advantageous for modulating the solubility and membrane permeability of the final compound.
While specific examples of complex molecule synthesis utilizing this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its utility in constructing chiral ligands, catalysts, and biologically active natural product analogues. The "chiral pool" approach, which uses readily available chiral molecules as starting materials, is a common strategy where this compound could be effectively employed.
Role in Peptide Chemistry Research
The incorporation of non-natural amino acids into peptides is a powerful strategy to create novel molecules with enhanced properties compared to their natural counterparts. These modified peptides, often referred to as peptidomimetics, are designed to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.
The incorporation of β-amino acids like (3R)-3-aminoheptanoic acid into peptide backbones results in the formation of β-peptides. These structures have different folding propensities compared to natural α-peptides, leading to the formation of unique secondary structures, such as helices, sheets, and turns. The study of these novel conformations provides valuable insights into the principles of protein folding and molecular recognition.
A key challenge in peptide-based drug development is controlling the conformation and enhancing the stability of the peptide. The incorporation of conformationally constrained amino acids is a widely used technique to address this challenge. The structure of (3R)-3-aminoheptanoic acid can introduce specific conformational constraints into a peptide chain.
The stereochemistry at the β-carbon can influence the local backbone dihedral angles, thereby directing the peptide to adopt a particular secondary structure. The alkyl side chain can also engage in intramolecular hydrophobic interactions, further stabilizing the desired fold. This ability to tune the conformation of a peptide is crucial for optimizing its binding affinity and selectivity for a specific biological target. Moreover, as previously mentioned, the inherent resistance of the β-amino acid linkage to proteolysis significantly enhances the metabolic stability of the resulting peptide, prolonging its therapeutic effect.
As Linkers and Spacers in Bioconjugation and Supramolecular Chemistry Research
In the field of bioconjugation, linker molecules are used to connect different molecular entities, such as a drug to an antibody or a fluorescent probe to a protein. The properties of the linker, including its length, flexibility, and chemical stability, are critical for the function of the resulting conjugate. Amino acids are often used as components of these linkers.
(3R)-3-aminoheptanoic acid, with its defined stereochemistry and hydrocarbon chain, offers the potential for use as a chiral, lipophilic linker or spacer. The amine and carboxyl groups provide reactive handles for attachment to other molecules. The seven-carbon chain can serve as a spacer to separate two conjugated moieties, potentially reducing steric hindrance and allowing each component to function independently.
In supramolecular chemistry, which focuses on the non-covalent interactions between molecules, amino acids and their derivatives are known to self-assemble into well-ordered nanostructures. mdpi.com The amphiphilic nature of (3R)-3-aminoheptanoic acid, possessing both a polar amino acid headgroup and a nonpolar alkyl tail, suggests its potential to participate in the formation of micelles, vesicles, or other supramolecular assemblies. The chirality of the molecule could further influence the morphology and properties of these assemblies.
Application as a Precursor for Investigating Novel Biologically Active Compounds
Chiral building blocks are essential starting materials for the discovery and development of new drugs. The synthesis of novel, biologically active compounds often begins with a chiral scaffold that can be elaborated through various chemical modifications.
This compound can serve as a precursor for the synthesis of a variety of potentially bioactive molecules. Its structure is a component of certain classes of enzyme inhibitors and receptor ligands. For example, the β-amino acid motif is found in a number of natural products with interesting biological activities. By using (3R)-3-aminoheptanoic acid as a starting material, medicinal chemists can systematically explore the structure-activity relationships of new compound libraries. The introduction of the chiral center and the lipophilic side chain from this precursor can be a key step in optimizing the pharmacological properties of a new drug candidate. While specific examples are not prevalent in the literature, the foundational role of chiral amino acids in drug discovery strongly supports the potential of (3R)-3-aminoheptanoic acid as a valuable precursor in this field.
Structural Characterization and Spectroscopic Analysis in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For (3R)-3-aminoheptanoic acid hydrochloride, ¹H NMR and ¹³C NMR are crucial for confirming its molecular structure and assessing its purity.
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. In this compound, the chemical shifts and coupling patterns of the protons can be used to confirm the connectivity and stereochemistry of the molecule. Due to the lack of publicly available experimental spectra for this specific compound, a representative ¹H NMR data table is presented below, based on the known structure and typical chemical shifts for similar functional groups.
The stereochemistry at the chiral center (C3) influences the magnetic environment of the adjacent protons, potentially leading to diastereotopic protons at C2 and C4. This can result in more complex splitting patterns for these protons, which can be analyzed to infer the stereochemical arrangement.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H7 (CH₃) | 0.9 | t | 7.0 |
| H6 (CH₂) | 1.3 | m | - |
| H5 (CH₂) | 1.4 | m | - |
| H4 (CH₂) | 1.6 | m | - |
| H2 (CH₂) | 2.5 | m | - |
| H3 (CH) | 3.2 | m | - |
| NH₃⁺ | 8.2 | br s | - |
| OH | 12.0 | br s | - |
Note: This is a predicted data table. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. This technique is invaluable for confirming the number of carbon atoms and their chemical environments (e.g., alkyl, attached to an electronegative atom, carbonyl).
A predicted ¹³C NMR data table for this compound is provided below to illustrate the expected chemical shifts for each carbon atom in the structure.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C7 | 13.9 |
| C6 | 22.4 |
| C5 | 28.8 |
| C4 | 35.5 |
| C2 | 40.1 |
| C3 | 51.5 |
| C1 (COOH) | 175.0 |
Note: This is a predicted data table. Actual experimental values may vary.
Determining the absolute configuration of a chiral center is a critical aspect of stereochemical analysis. While standard ¹H and ¹³C NMR can confirm the relative stereochemistry, advanced techniques are often required to establish the absolute configuration (R or S).
One common approach involves the use of chiral derivatizing agents (CDAs) . These are enantiomerically pure reagents that react with the chiral analyte to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different. By analyzing the differences in the chemical shifts of the resulting diastereomers, the absolute configuration of the original molecule can be determined.
A well-known example is Mosher's method , which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA. The chiral amine of (3R)-3-aminoheptanoic acid would be reacted with both (R)-MTPA and (S)-MTPA to form diastereomeric amides. By comparing the ¹H NMR spectra of these two diastereomers, particularly the chemical shifts of protons near the newly formed chiral amide center, the absolute configuration at C3 can be confirmed.
Another approach involves the use of chiral solvating agents (CSAs) , which form transient diastereomeric complexes with the analyte in solution. These interactions can induce small but measurable differences in the NMR chemical shifts of the enantiomers, allowing for their differentiation.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular formula is C₇H₁₆ClNO₂ with a molecular weight of approximately 181.66 g/mol . The mass spectrum would be expected to show a molecular ion peak corresponding to the free amine (C₇H₁₅NO₂, molecular weight ~145.20 g/mol ) after the loss of HCl, or a protonated molecular ion [M+H]⁺ at m/z 146.12.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a polar and non-volatile compound like an amino acid hydrochloride, derivatization is typically required to increase its volatility for GC analysis. Common derivatization methods for amino acids include esterification of the carboxylic acid group and acylation of the amino group.
Once derivatized, the compound can be separated from other components in a mixture by GC and subsequently analyzed by MS. The mass spectrum of the derivatized (3R)-3-aminoheptanoic acid would provide a molecular ion peak corresponding to the derivative and characteristic fragment ions that can help to confirm the structure.
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique that is well-suited for the analysis of polar and non-volatile compounds like amino acids without the need for derivatization. nih.gov The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer.
In LC-MS analysis of this compound, the compound would typically be detected as its protonated molecule, [M+H]⁺, where M is the free amino acid. Tandem mass spectrometry (MS/MS) can be employed to further investigate the structure. In an MS/MS experiment, the parent ion (e.g., m/z 146.12) is selected and fragmented to produce a series of daughter ions. The fragmentation pattern is often characteristic of the molecule's structure.
Interactive Data Table: Predicted LC-MS/MS Fragmentation Data for (3R)-3-aminoheptanoic acid [M+H]⁺
| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |
| 146.12 | 129.10 | NH₃ |
| 146.12 | 100.08 | H₂O + CO |
| 146.12 | 88.08 | C₄H₈ |
| 146.12 | 74.06 | C₅H₁₀ |
Note: This is a predicted data table. Actual experimental fragmentation patterns may vary depending on the instrument and conditions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be generated, from which the precise positions of atoms, their chemical bonds, and other structural details can be elucidated. While the specific crystal structure of this compound is not publicly available in the searched literature, the principles of its structural determination and the expected features of its solid-state architecture can be inferred from crystallographic studies of analogous amino acid hydrochlorides.
The process would involve growing a single crystal of this compound of suitable quality. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and the space group of the crystal. The phase problem, a central challenge in X-ray crystallography, is then solved using various methods to generate an initial electron density map. This map is subsequently interpreted to build a molecular model, which is then refined to best fit the experimental diffraction data.
Analysis of Crystal Packing and Hydrogen Bonding Networks
In the solid state, molecules of this compound are expected to be organized in a highly ordered, three-dimensional lattice, stabilized by a network of intermolecular interactions. The primary forces governing the crystal packing in amino acid hydrochlorides are hydrogen bonds.
Given the structure of this compound, which contains a protonated amino group (-NH3+), a carboxylic acid group (-COOH), and a chloride ion (Cl-), a complex and robust hydrogen bonding network is anticipated. The protonated amino group is an excellent hydrogen bond donor, while the chloride ion and the carbonyl oxygen of the carboxylic acid are effective hydrogen bond acceptors. The carboxylic acid's hydroxyl group can act as both a hydrogen bond donor and acceptor.
Based on studies of similar compounds, such as glycine (B1666218) hydrochloride, it is likely that the chloride ions play a crucial role in linking neighboring molecules. aip.org A network of N-H···Cl and O-H···Cl hydrogen bonds would be formed, creating layers or more complex three-dimensional arrangements. aip.org The crystal structure of glycine hydrochloride, for instance, reveals a network of hydrogen bonds where chloride ions link three neighboring glycine molecules, forming layers. aip.org One of the ammonium (B1175870) group's hydrogen atoms can also be involved in weaker electrostatic interactions that help to hold these layers together. aip.org
The table below presents typical hydrogen bond parameters that could be expected in the crystal structure of this compound, based on data from other amino acid hydrochlorides.
Table 1: Expected Hydrogen Bond Parameters in the Crystal Structure of this compound
| Donor (D) | Acceptor (A) | D-H···A Interaction | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|---|
| N-H | Cl | N-H···Cl | 3.0 - 3.3 | 150 - 180 |
| O-H | Cl | O-H···Cl | 2.9 - 3.2 | 160 - 180 |
| N-H | O=C | N-H···O=C | 2.7 - 3.0 | 150 - 180 |
Structural Characterization of Metal Complexes Involving Amino Acids
The amino and carboxylic acid functional groups of 3-aminoheptanoic acid make it a versatile ligand for the formation of coordination complexes with a variety of metal ions. The structural characterization of such complexes, typically achieved through X-ray crystallography, provides valuable insights into the coordination chemistry of β-amino acids.
In metal complexes, 3-aminoheptanoic acid can coordinate to a metal center in several ways. The most common mode is as a bidentate ligand, forming a chelate ring through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. nih.govwikipedia.org The size of this chelate ring is a key feature; for β-amino acids like 3-aminoheptanoic acid, a six-membered ring is formed, in contrast to the five-membered rings formed by α-amino acids. This difference in ring size can influence the stability and stereochemistry of the resulting metal complex.
Alternatively, 3-aminoheptanoic acid can act as a monodentate ligand, coordinating to the metal ion through either the amino group or the carboxylate group. nih.gov In the hydrochloride form, where the amino group is protonated, initial coordination might occur through the carboxylate group. The specific coordination mode will depend on factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other competing ligands.
Research on the complexes of other β-amino acids, such as β-alanine with platinum(II) and palladium(II), has shown the formation of both bidentate and monodentate coordination modes. nih.gov For example, in trans-[Pt(β-AlaH)₂Cl₂], β-alanine acts as a monodentate ligand coordinated through the amino group, while in trans-[Pt(β-Ala)₂], it is a bidentate ligand. nih.gov The table below summarizes the coordination behavior of some amino acids with different metal ions, which can serve as a model for the potential interactions of 3-aminoheptanoic acid.
Table 2: Examples of Coordination Modes of Amino Acids in Metal Complexes
| Amino Acid | Metal Ion | Coordination Mode | Resulting Geometry |
|---|---|---|---|
| β-Alanine | Pt(II) | Monodentate (via NH₂) | Square Planar |
| β-Alanine | Pt(II) | Bidentate (N,O-chelate) | Square Planar |
| β-Alanine | Pd(II) | Bidentate (N,O-chelate) | Square Planar |
| Glycine | Co(III) | Bidentate (N,O-chelate) | Octahedral |
The structural elucidation of metal complexes of (3R)-3-aminoheptanoic acid would provide valuable information on its coordination preferences and the stereochemical consequences of the chiral center at the 3-position.
Computational and Theoretical Studies on 3r 3 Aminoheptanoic Acid Hydrochloride
Molecular Modeling for Conformational Analysis and Stereochemical Prediction
Molecular modeling is a cornerstone of computational chemistry used to predict and analyze the three-dimensional structures of molecules. For (3R)-3-aminoheptanoic acid hydrochloride, these techniques are essential for understanding its spatial arrangement, which dictates its physical and biological properties.
Conformational Analysis: The heptanoic acid backbone of the molecule possesses several rotatable single bonds, allowing it to adopt numerous conformations. Conformational analysis aims to identify the most energetically stable of these arrangements. Methods like Molecular Dynamics (MD) simulations can map the potential energy surface of the molecule, revealing low-energy, stable conformers. nih.govmdpi.com In a simulated environment, such as in an aqueous solution, the molecule's movements are tracked over time, providing a dynamic picture of its conformational landscape. researchgate.net The analysis focuses on dihedral angles along the carbon chain and the orientation of the amino and carboxyl functional groups. The hydrochloride salt form means the amino group is protonated (-NH3+) and interacts with a chloride ion, which significantly influences the preferred conformations through electrostatic interactions and hydrogen bonding with solvent molecules.
Table 1: Key Parameters in Molecular Modeling of this compound
| Parameter | Description | Significance |
| Potential Energy | The total energy of a given conformation, calculated based on bond lengths, angles, and non-bonded interactions. | Lower potential energy indicates a more stable and probable conformation. |
| Dihedral Angles (φ, ψ) | Rotation angles around the single bonds of the molecule's carbon backbone. | These angles define the specific fold and shape of the molecule. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Provides insight into the overall size and shape of the molecule in different conformations. mdpi.com |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecular structures. | Used to assess the stability of a conformation during a simulation. |
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It provides a robust framework for understanding chemical reactivity and predicting various molecular properties with high accuracy. mdpi.comsemanticscholar.org
Elucidation of Reaction Mechanisms: DFT calculations can map out the energy profile of a chemical reaction, helping to elucidate its mechanism. For this compound, this could involve modeling its synthesis or potential metabolic pathways. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can determine the activation energy barriers for a reaction. osti.gov A lower activation energy indicates a more favorable reaction pathway. This allows for the theoretical prediction of reaction outcomes and kinetics without performing the actual experiment.
Electronic Properties: DFT is used to calculate a range of electronic properties that describe a molecule's reactivity. nih.gov The distribution of electron density, for example, can be visualized to create an electrostatic potential map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. semanticscholar.org These calculations help predict how this compound will interact with other reagents. mdpi.comresearchgate.net
Table 2: Electronic Properties of this compound Calculable by DFT
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap suggests high chemical reactivity and low kinetic stability. |
| Ionization Potential | The energy required to remove an electron from the molecule. | Indicates the molecule's susceptibility to oxidation. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the molecule's susceptibility to reduction. |
| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Identifies sites for nucleophilic and electrophilic attack. |
Simulations of Molecular Interactions with Biological Macromolecules (e.g., enzyme active sites)
To understand the potential biological role of this compound, computational simulations are employed to model its interactions with macromolecules like proteins and enzymes.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex. The process involves placing the ligand into the binding site (e.g., the active site) of the receptor and evaluating the binding affinity using a scoring function. This method can identify plausible binding modes and estimate the strength of the interaction, often quantified as binding energy. For this compound, docking could reveal how its functional groups—the protonated amine, the carboxylic acid, and the alkyl chain—interact with amino acid residues in an enzyme's active site through hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. mdpi.com An initial docked pose is placed in a simulated physiological environment (including water and ions), and the motions of all atoms are calculated over a period of nanoseconds or longer. These simulations can confirm whether the ligand remains stably bound in the active site or if it dissociates. MD also provides detailed information on the dynamics of the interaction, such as the persistence of specific hydrogen bonds and conformational changes in the enzyme or the ligand upon binding. researchgate.net
Table 3: Parameters Analyzed in Simulating Molecular Interactions
| Parameter | Method | Description | Significance |
| Binding Energy/Affinity | Molecular Docking | An estimated value of the strength of the interaction between the ligand and the receptor. | A lower (more negative) binding energy suggests a more favorable and stable interaction. |
| Binding Pose/Orientation | Molecular Docking | The predicted 3D orientation of the ligand within the receptor's binding site. | Reveals which parts of the ligand interact with specific residues of the receptor. |
| Hydrogen Bonds | MD Simulations | The number and duration of hydrogen bonds formed between the ligand and the receptor. | Key indicators of specific and strong interactions that stabilize the complex. |
| RMSD of the Complex | MD Simulations | The root mean square deviation of the protein-ligand complex over the simulation time. | Assesses the structural stability of the complex; low fluctuation indicates a stable binding. |
Biological and Biochemical Research Applications of 3r 3 Aminoheptanoic Acid
Studies on Enzyme Mechanisms where it Acts as a Substrate or Inhibitor
There is currently no publicly available scientific literature detailing studies where (3R)-3-aminoheptanoic acid has been investigated as either a substrate or an inhibitor of specific enzymes. Research on enzyme mechanisms is a vast field, but investigations appear to have not yet focused on the interaction of this particular compound with enzymatic systems. Therefore, no data on its potential inhibitory constants (Kᵢ) or substrate kinetics (Kₘ, Vₘₐₓ) can be provided.
Investigations into Biological Activities of Derivatives in In Vitro Systems or Model Organisms
No research articles were identified that describe the synthesis of derivatives from (3R)-3-aminoheptanoic acid and their subsequent evaluation for biological activity. Consequently, there are no findings to report on their roles in specific biochemical pathways, their effects in metabolic studies, or their activity in various in vitro assays or model organisms.
Contribution to Non-Canonical Amino Acid Research and Protein Engineering
(3R)-3-Aminoheptanoic acid is classified as a non-canonical amino acid due to its structure not being one of the 22 proteinogenic amino acids. The field of protein engineering often utilizes non-canonical amino acids to introduce novel functions into proteins. biosynth.com This can be achieved through methods that allow for their residue-specific or site-specific incorporation. However, a thorough search of the literature did not yield any studies where (3R)-3-aminoheptanoic acid has been specifically incorporated into a protein scaffold. As such, there is no research to present on its contribution to modifying protein stability, function, or other biophysical properties.
Metabolic Profiling and Amino Acid Analysis in Non-Human Biological Matrices
Metabolic profiling is a key technique for identifying and quantifying small molecules in biological samples. However, there are no published studies that report the detection or analysis of (3R)-3-aminoheptanoic acid in any non-human biological matrices. Methodologies for its extraction, detection, and quantification have not been described in the context of metabolomics or amino acid analysis in biological fluids or tissues.
Advanced Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Purity Validation and Quantitative Analysis
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a chiral amino acid derivative like (3R)-3-aminoheptanoic acid hydrochloride, chromatographic methods are indispensable for determining chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds. For amino acids, reversed-phase (RP-HPLC) is a common mode of separation. Due to the polar nature of (3R)-3-aminoheptanoic acid and its lack of a strong UV chromophore, derivatization is often employed to enhance chromatographic retention on RP columns and improve detection sensitivity. nih.gov Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) introduces fluorescent or UV-active moieties, enabling sensitive detection. researchgate.netresearchgate.net
Chiral HPLC is essential for confirming the enantiomeric purity of this compound. This is achieved using chiral stationary phases (CSPs) that can differentiate between enantiomers. researchgate.net Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. researchgate.net
Below is an example of typical HPLC parameters for the analysis of a derivatized amino acid.
| Parameter | Condition |
| Column | Zorbax Eclipse-AAA (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 40 mM Sodium Phosphate, pH 7.8 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10 v/v/v) |
| Gradient | Time-based gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | Diode-Array Detector (DAD) at 338 nm (for OPA derivatives) |
| Injection Volume | 10 µL |
| Derivatization Reagent | o-phthalaldehyde (OPA) |
This table presents illustrative HPLC conditions based on established methods for amino acid analysis. nih.gov
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Amino acids, including (3R)-3-aminoheptanoic acid, are non-volatile due to their zwitterionic nature at physiological pH and high polarity. Therefore, derivatization is a mandatory step to convert them into volatile and thermally stable analogues suitable for GC analysis. sigmaaldrich.comthermofisher.com
Common derivatization strategies involve two steps: esterification of the carboxyl group followed by acylation of the amino group. nih.gov Alternatively, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize both functional groups in a single step, forming TBDMS derivatives that exhibit good chromatographic properties and produce characteristic mass spectra. sigmaaldrich.commdpi.com
For enantiomeric purity assessment, the derivatized amino acid can be analyzed on a GC equipped with a chiral stationary phase. These columns can resolve the volatile enantiomeric derivatives, allowing for the quantification of the desired (3R)-enantiomer and its (3S)-counterpart.
A typical derivatization and GC analysis workflow is outlined below.
| Step | Description |
| 1. Sample Preparation | An aliquot of the sample containing this compound is dried. |
| 2. Derivatization | The dried sample is reacted with a silylating agent (e.g., MTBSTFA in acetonitrile) and heated (e.g., at 100 °C for 4 hours) to form the volatile TBDMS derivative. sigmaaldrich.com |
| 3. GC-MS Analysis | The derivatized sample is injected into a GC-MS system. |
| Column | HP-5 UI capillary column (30 m x 0.25 mm x 0.25 µm) or similar. mdpi.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). mdpi.com |
| Temperature Program | A temperature gradient is used to separate the derivatives (e.g., start at 90°C, ramp to 300°C). mdpi.com |
| Detection | Mass Spectrometry (MS) or Flame Ionization Detection (FID). thermofisher.com |
This table outlines a general procedure for the GC analysis of amino acids via derivatization.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a robust alternative for the analysis of highly polar compounds like amino acids, often without the need for derivatization. thermofisher.comnih.govresearchgate.net HILIC separation is based on the partitioning of the analyte between a high-organic-content mobile phase and a water-enriched layer adsorbed onto a polar stationary phase. halocolumns.comchromatographyonline.com More polar analytes, like (3R)-3-aminoheptanoic acid, are more strongly retained. chromatographyonline.com
This technique offers the advantage of simplified sample preparation and is highly compatible with mass spectrometry (MS) due to the use of volatile, high-organic mobile phases. halocolumns.comchromatographyonline.com HILIC-MS methods can provide high sensitivity and selectivity for the quantification of amino acids in complex matrices. nih.govmdpi.com The separation of isomers can also be achieved with optimized HILIC methods. nih.govlcms.cz
Example HILIC conditions for underivatized amino acid analysis are provided below.
| Parameter | Condition |
| Column | Acquity BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid and 10 mM Ammonium (B1175870) Formate |
| Gradient | Gradient from high organic to higher aqueous content |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection | Tandem Mass Spectrometry (MS/MS) |
This table shows representative HILIC parameters suitable for the analysis of underivatized amino acids. nih.gov
Application of Advanced Spectroscopic Methods for Comprehensive Characterization
Spectroscopic methods are essential for the unambiguous structural elucidation and confirmation of this compound.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can yield the exact mass, which helps in confirming the elemental composition. Tandem MS (MS/MS) experiments involve fragmentation of the parent ion to produce a characteristic pattern of daughter ions, which provides detailed structural information about the molecule's backbone and functional groups. uni-muenster.de For 3-aminoheptanoic acid, characteristic fragments would likely arise from the loss of water (H₂O), formic acid (HCOOH), and cleavage adjacent to the amino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for de novo structure determination.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for (3R)-3-aminoheptanoic acid would show distinct signals for the protons on the heptyl chain, with characteristic chemical shifts and splitting patterns.
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the amino acid structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. okstate.edu The spectrum of this compound would exhibit characteristic absorption bands for the amine group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the alkyl chain (C-H stretching and bending). nih.gov FTIR can also be used to distinguish between racemic mixtures and pure enantiomers in the solid state due to differences in their crystal lattice structures and hydrogen bonding. researchgate.netthermofisher.com
Development and Validation of Analytical Methods in Research Contexts
The development of a reliable analytical method is a prerequisite for the routine analysis of this compound. Once developed, the method must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net
The key validation parameters include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. researchgate.net
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A summary of typical validation parameters for an HPLC method is presented below.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.999; baseline resolution from known impurities |
| Linearity (r²) | ≥ 0.999 researchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% mdpi.com |
| Repeatability (RSD%) | ≤ 2.0% researchgate.net |
| Intermediate Precision (RSD%) | ≤ 2.0% researchgate.net |
| LOD / LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |
This table summarizes common validation parameters and their acceptance criteria based on regulatory guidelines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3R)-3-aminoheptanoic acid hydrochloride, and how can enantiomeric purity be ensured?
- Answer : The synthesis typically involves:
- Chiral Precursors : Starting with enantiomerically pure substrates, such as (R)-3-hydroxyheptanoic acid, to maintain stereochemical integrity .
- Amination : Protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride), followed by activation (e.g., mesylation) and substitution with ammonia or azide intermediates .
- Hydrochloride Formation : Reacting the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Purification : Chiral HPLC or capillary electrophoresis is used to confirm enantiomeric purity (>99% ee). Polarimetric analysis and X-ray crystallography further validate stereochemistry .
Q. What analytical methods are recommended for characterizing this compound and its intermediates?
- Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm structural integrity, with DEPT-135 for carbon hybridization analysis .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification and fragmentation pattern analysis .
- Chiral Chromatography : Chiral stationary-phase HPLC to quantify enantiomeric excess .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of the hydrochloride salt .
Q. How does solvent choice impact the solubility and stability of this compound during synthesis?
- Answer :
- Polar Solvents : Water or ethanol enhances solubility during salt formation but may hydrolyze intermediates.
- Aprotic Solvents : Dimethylformamide (DMF) or acetonitrile minimizes side reactions in amination steps .
- Stability : Aqueous solutions are stable at pH 2–4 (HCl-adjusted); neutral or alkaline conditions promote racemization .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interactions with enzymes or receptors?
- Answer :
- Enantiomer-Specific Binding : The (3R) configuration aligns with chiral centers in enzyme active sites (e.g., aminotransferases), enabling substrate recognition. Its enantiomer (3S) shows reduced binding affinity in kinetic assays .
- Pharmacodynamic Studies : Molecular docking simulations reveal hydrogen bonding between the (R)-amine and catalytic residues (e.g., Asp189 in trypsin-like proteases), rationalizing activity differences .
Q. What strategies mitigate side reactions (e.g., racemization or by-product formation) during synthesis?
- Answer :
- Low-Temperature Amination : Conducting substitution at 0–5°C minimizes racemization .
- Protecting Groups : Using Boc (tert-butoxycarbonyl) for the amine prevents undesired acylation .
- By-Product Analysis : LC-MS monitors intermediates like imine by-products; scavengers (e.g., triethylamine) quench residual HCl .
Q. What are the conflicting reports on the metabolic pathways involving this compound, and how can they be resolved?
- Answer :
- Contradictions : Some studies suggest β-oxidation in hepatic cells, while others propose incorporation into fatty acid biosynthesis .
- Resolution Strategies :
- Isotopic Labeling : C-tracing in hepatocyte cultures identifies metabolite fate .
- Enzyme Knockdown Models : CRISPR-Cas9 silencing of ACSM3 (acyl-CoA synthetase) clarifies pathway dominance .
Q. How do pH and ionic strength affect the compound’s stability in biological assay buffers?
- Answer :
- pH-Dependent Degradation : At pH > 6, the hydrochloride salt dissociates, increasing free amine susceptibility to oxidation. Buffers (e.g., PBS pH 7.4) require antioxidants (e.g., 0.1% ascorbic acid) .
- Ionic Strength : High NaCl (>150 mM) reduces solubility but stabilizes the zwitterionic form in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
